2-S-Glutathionylcaffeic acid

Description

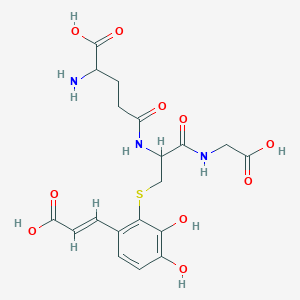

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[[3-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O10S/c20-10(19(31)32)3-5-13(24)22-11(18(30)21-7-15(27)28)8-33-17-9(2-6-14(25)26)1-4-12(23)16(17)29/h1-2,4,6,10-11,23,29H,3,5,7-8,20H2,(H,21,30)(H,22,24)(H,25,26)(H,27,28)(H,31,32)/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYQAUGSZQOWCA-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=C/C(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100045-68-9 | |

| Record name | 2-S-Glutathionylcaffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100045689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biochemical Formation and Interconversion Pathways of 2 S Glutathionylcaffeic Acid

Enzymatic Biogenesis from Precursor Phenolic Compounds

The primary route for the formation of 2-S-glutathionylcaffeic acid involves the enzymatic oxidation of precursor phenolic compounds, followed by a conjugation step.

Mechanisms Involving Polyphenol Oxidase (PPO) in Quinone Formation

Polyphenol oxidases (PPOs) are a group of copper-containing enzymes widely distributed in nature. wikipedia.orgcabidigitallibrary.orgmdpi.com These enzymes, which include tyrosinase and catechol oxidase, catalyze the oxidation of phenolic compounds to highly reactive quinones. wikipedia.orgmdpi.comnih.gov Specifically, PPO facilitates the oxidation of o-diphenols, such as caffeic acid, into their corresponding o-quinones. wikipedia.orgnih.gov This reaction is a critical initial step that precedes the formation of 2-S-glutathionylcaffeic acid. The enzymatic process involves the removal of two electrons and two protons from the phenolic substrate. researchgate.net

Glutathione (B108866) Conjugation with o-Quinones

Following their formation, the electrophilic o-quinones are susceptible to nucleophilic attack. Glutathione (GSH), a tripeptide ubiquitously present in living organisms, acts as a potent nucleophile. researchgate.netresearchgate.net The sulfhydryl group of glutathione's cysteine residue attacks the o-quinone of caffeic acid, leading to the formation of a stable, colorless adduct known as 2-S-glutathionylcaffeic acid. researchgate.netdatapdf.com This conjugation reaction is a 1,4-Michael addition, which effectively traps the reactive quinone and prevents it from participating in further polymerization reactions that lead to browning. datapdf.com The formation of this conjugate has been observed in various systems, including grape must and during the metabolic bioactivation of caffeic acid phenethyl ester (CAPE). researchgate.netnih.gov

Specificity of Enzymatic Reactions (e.g., Laccase Oxidation)

While PPO is central to the initial oxidation of caffeic acid, other enzymes like laccase also play a role, particularly in certain contexts like botrytized grapes. researchgate.net Laccases are another class of copper-containing oxidases with broad substrate specificity. mdpi.comnih.gov Unlike grape PPO, which cannot oxidize 2-S-glutathionylcaftaric acid (GRP), laccase from Botrytis cinerea can oxidize this compound. researchgate.net This oxidation can lead to the formation of a di-substituted product, 2,5-di-S-glutathionyl caftaric acid, in the presence of sufficient glutathione. researchgate.net However, the primary formation of 2-S-glutathionylcaffeic acid relies on the initial PPO-mediated oxidation of caffeic acid.

Non-Enzymatic Pathways Contributing to 2-S-Glutathionylcaffeic Acid Formation

While enzymatic oxidation is the predominant pathway, non-enzymatic reactions can also contribute to the formation of the precursor o-quinones. researchgate.net These non-enzymatic processes, often referred to as chemical oxidation or auto-oxidation, can occur during the aging of products like wine. researchgate.net This chemical oxidation of o-diphenols also yields the reactive o-quinones necessary for the subsequent conjugation with glutathione. The spontaneous reaction between a reducing sugar's carbonyl group and a protein's free amino group, known as the Maillard reaction or glycation, is a well-known non-enzymatic process, though its direct role in forming the specific caffeic acid quinone for this conjugation is less defined. nih.gov

Hydrolytic Derivatization and Interconversion Dynamics

The story of 2-S-glutathionylcaffeic acid is not solely one of formation but also of its derivation from a closely related compound.

Formation as a Hydrolysis Product of 2-S-Glutathionylcaftaric Acid (Grape Reaction Product - GRP)

Biochemical Pathways of 2-S-Glutathionylcaffeic Acid

2 Identification and Characterization of Related Hydrolysis Products

2-S-Glutathionylcaffeic acid (GSCf) is primarily known in scientific literature as a hydrolysis product of 2-S-glutathionylcaftaric acid, a compound also referred to as Grape Reaction Product (GRP). researchgate.netnih.gov The formation of GSCf occurs when the tartaric acid moiety is cleaved from GRP. datapdf.comdokumen.pub This process has been particularly noted in aged wines, where the hydrolysis of GRP leads to an increase in the concentration of 2-S-glutathionylcaffeic acid. datapdf.com

The hydrolysis of GRP is a complex process that yields several related compounds in addition to GSCf. Studies utilizing High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MSn) have successfully identified these products in aged white wines. researchgate.netnih.gov Alongside the principal hydrolysis product, trans-2-S-glutathionylcaffeic acid (trans-GSCf), minor products resulting from the partial breakdown of the glutathione peptide have been characterized. researchgate.netnih.gov

These minor hydrolysis products include:

2-S-(cysteinylglycyl)-trans-caftaric acid : Formed by the cleavage of the glutamyl residue from the glutathione portion of GRP. researchgate.netnih.gov

2-S-(γ-glutamylcysteinyl)-trans-caftaric acid : Results from the loss of the glycine (B1666218) residue. researchgate.netnih.gov

2-S-cysteinyl-trans-caftaric acid : Formed by the loss of both glutamic acid and glycine from the glutathione moiety. researchgate.netnih.gov

Further acidic hydrolysis can break down these primary products even more. For instance, the complete acidic hydrolysis of GRP can ultimately yield 2-S-cysteinylcaffeic acid, which involves the cleavage of the tartaric acid, glutamic acid, and glycine units. datapdf.com The hydrolysis of GSCf itself can also occur, leading to the formation of caffeic acid. datapdf.com

The table below summarizes the key hydrolysis products related to the GRP and GSCf pathway.

| Precursor Compound | Hydrolysis Product | Description of Transformation |

| 2-S-Glutathionylcaftaric acid (GRP) | 2-S-Glutathionylcaffeic acid (GSCf) | Cleavage of the tartaric acid ester linkage. datapdf.comdokumen.pub |

| 2-S-Glutathionylcaftaric acid (GRP) | 2-S-(cysteinylglycyl)-trans-caftaric acid | Loss of the glutamyl residue from the glutathione moiety. researchgate.netnih.gov |

| 2-S-Glutathionylcaftaric acid (GRP) | 2-S-(γ-glutamylcysteinyl)-trans-caftaric acid | Loss of the glycine residue from the glutathione moiety. researchgate.netnih.gov |

| 2-S-Glutathionylcaftaric acid (GRP) | 2-S-cysteinyl-trans-caftaric acid | Loss of both glutamyl and glycine residues. researchgate.netnih.gov |

| 2-S-Glutathionylcaftaric acid (GRP) | 2-S-cysteinylcaffeic acid | Result of extensive acidic hydrolysis, cleaving tartaric acid and parts of the peptide. datapdf.com |

| 2-S-Glutathionylcaffeic acid (GSCf) | Caffeic acid | Cleavage of the glutathione group. datapdf.com |

3 Investigation of Isomeric Forms and Their Generation (e.g., cis/trans isomers)

Cis-trans isomerism, also known as geometric isomerism, occurs in molecules with restricted bond rotation, typically around a double bond or within a ring structure. wikipedia.orglibretexts.org The prefixes cis and trans describe the orientation of substituent groups relative to a plane; cis indicates they are on the same side, while trans signifies they are on opposite sides. wikipedia.org

In the case of 2-S-glutathionylcaffeic acid, isomerism relates to the configuration of substituents around the carbon-carbon double bond of the caffeic acid backbone. Research has confirmed the existence of both trans and cis isomers of GSCf in wine. researchgate.netnih.gov

The generation of these isomers is linked to the formation and aging processes in wine. The primary pathway for the formation of GSCf is the hydrolysis of trans-2-S-glutathionylcaftaric acid (trans-GRP). This reaction predominantly yields the trans isomer of GSCf (trans-GSCf). researchgate.netnih.gov

The cis isomer of GSCf is not typically formed directly from the initial enzymatic reaction. Instead, it is generated through the isomerization of the trans form over time. researchgate.net This isomeric transformation has been observed in aged white wines, where both cis-GRP and cis-GSCf have been identified. researchgate.netnih.gov The conversion from the trans to the cis form is a gradual process that contributes to the evolving chemical profile of aging wine.

The table below outlines the characteristics of the identified isomers of 2-S-glutathionylcaffeic acid.

| Isomeric Form | Common Name | Generation Pathway |

| trans-2-S-Glutathionylcaffeic acid | trans-GSCf | Formed as the main product from the hydrolysis of trans-2-S-glutathionylcaftaric acid (GRP). researchgate.netnih.gov |

| cis-2-S-Glutathionylcaffeic acid | cis-GSCf | Generated via isomerization from the trans form during aging processes, such as in wine. researchgate.netnih.gov |

Investigation of 2 S Glutathionylcaffeic Acid S Biological System Interactions

Modulatory Effects on Enzyme Systems

Research into the effects of 2-S-Glutathionylcaffeic acid (2-GSCA) on enzyme systems has primarily centered on its interaction with Glutathione (B108866) S-Transferases (GSTs). GSTs are a critical family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide array of xenobiotic and endogenous electrophilic compounds. 2-S-Glutathionylcaffeic acid, a major glutathione conjugate of caffeic acid, has been identified as a potent modulator of GST activity.

2-S-Glutathionylcaffeic acid has been demonstrated to be a potent reversible inhibitor of several rat GST isoenzymes. nih.gov Its inhibitory strength varies significantly across different isoforms, as quantified by the concentration required to inhibit 50% of the enzyme's activity (I50).

In studies using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate, 2-S-Glutathionylcaffeic acid was found to be a much more powerful reversible inhibitor of GSTs than its parent compound, caffeic acid. nih.gov The I50 values indicate a high affinity of the conjugate for certain GST isoenzymes, suggesting it can effectively compete with substrates for binding to the enzyme's active site. nih.gov

The following table summarizes the I50 values for the reversible inhibition of various GST isoenzymes by 2-S-Glutathionylcaffeic acid. nih.gov

| GST Isoenzyme | I50 Value (µM) |

|---|---|

| GST 3-3 (Mu class) | 7.1 |

| GST 1-1 (Alpha class) | 13 |

| GST 4-4 (Mu class) | 26 |

| GST 7-7 (Pi class) | 36 |

| GST 2-2 (Alpha class) | >125 |

In contrast to its potent reversible inhibitory effects, 2-S-Glutathionylcaffeic acid is a significantly less efficient irreversible inhibitor of GST isoenzymes when compared to caffeic acid. nih.gov Studies have shown that incubation of GST isoenzymes 1-1 and 3-3 with 2-S-Glutathionylcaffeic acid resulted in almost no irreversible inhibition. nih.gov This suggests that the conjugate does not readily form stable, covalent bonds with the enzyme that would lead to a permanent loss of function, distinguishing its mode of action from that of its parent compound under similar conditions. nih.gov

The inhibitory profile of 2-S-Glutathionylcaffeic acid demonstrates marked differential sensitivity and specificity across the various GST isoforms. nih.gov As detailed in the table above, the Mu class isoenzyme GST 3-3 is the most sensitive to reversible inhibition, with a low I50 value of 7.1 µM. nih.gov The Alpha class isoenzyme GST 1-1 also shows high sensitivity. nih.gov

Conversely, the Alpha class isoenzyme GST 2-2 is significantly less sensitive, with an I50 value greater than 125 µM. nih.gov The Pi class (GST 7-7) and another Mu class (GST 4-4) isoenzyme exhibit intermediate sensitivity. nih.gov This differential inhibition highlights the specificity of the interaction between 2-S-Glutathionylcaffeic acid and the unique structural and electronic environments of the active sites of different GST isoenzymes.

Antioxidative Mechanisms of 2-S-Glutathionylcaffeic Acid (Mechanistic Focus)

The antioxidant properties of phenolic compounds like caffeic acid are well-documented, stemming from their ability to donate hydrogen atoms or electrons to neutralize free radicals. The conjugation with glutathione, itself a major cellular antioxidant, suggests that 2-S-Glutathionylcaffeic acid also possesses significant antioxidative capabilities.

While the parent compound, caffeic acid, is known to be an effective scavenger of free radicals due to its dihydroxy-substituted aromatic ring, specific quantitative studies characterizing the radical scavenging properties of 2-S-Glutathionylcaffeic acid are not extensively detailed in the reviewed literature. Glutathione is a key endogenous antioxidant that directly scavenges free radicals. reports-vnmedical.com.ua The formation of the 2-S-Glutathionylcaffeic acid adduct occurs when caffeic acid is oxidized to its quinone form, which then reacts with the thiol group of glutathione. nih.gov This process itself is a form of antioxidant activity, as the glutathione effectively traps the reactive quinone. nih.gov The resulting conjugate retains the catechol structure from caffeic acid and the thiol-related functionality from glutathione, both of which are associated with antioxidant potential.

Nitrosation is a process where a nitroso group is introduced into an organic molecule, which can lead to the formation of potentially harmful N-nitroso compounds. Antioxidants can inhibit this process by competing for the nitrosating agents. While specific research focusing solely on the inhibition of nitrosation processes by 2-S-Glutathionylcaffeic acid is limited in the available literature, the known chemical properties of its constituent parts provide a basis for its potential role. Compounds with antioxidant properties, such as ascorbic acid, are known to effectively inhibit nitrosation by reducing nitrosating agents to nitric oxide. The structural features of 2-S-Glutathionylcaffeic acid, combining the antioxidant capacities of both a catechol and glutathione, suggest it may have the chemical potential to interfere with and inhibit nitrosation reactions, though direct experimental evidence is not specified in the reviewed sources.

Contributions to Redox Homeostasis at a Molecular Level

2-S-Glutathionylcaffeic acid is intrinsically linked to cellular redox homeostasis, the critical balance between oxidation and reduction that governs numerous physiological processes. nih.gov Its formation and subsequent reactions are a key part of the cellular antioxidant defense system. This contribution stems primarily from its relationship with glutathione (GSH), the most abundant non-protein thiol in cells, which serves as a primary redox buffer. nih.govconsensus.app

The core of its function lies in the detoxification of reactive intermediates derived from caffeic acid. Caffeic acid, upon oxidation by enzymes like polyphenol oxidase (PPO) or tyrosinase, is converted into a highly reactive ortho-quinone. researchgate.net This quinone is an electrophilic species that can lead to oxidative stress by reacting with and damaging essential cellular macromolecules. Glutathione intervenes by acting as a potent nucleophile, readily reacting with the caffeic acid quinone to form the stable 2-S-glutathionylcaffeic acid conjugate. researchgate.net This process effectively neutralizes the reactive quinone, preventing it from causing cellular damage and thus helping to maintain a reduced intracellular environment. nih.gov

Furthermore, the glutathione moiety of the conjugate is central to the cell's redox machinery. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular redox status. nih.gov By sequestering reactive species, the formation of 2-S-glutathionylcaffeic acid helps to preserve the cellular pool of reduced GSH, which is essential for the activity of numerous antioxidant enzymes and for protecting protein thiol groups from irreversible oxidation. nih.govmdpi.com The reversible nature of S-glutathionylation on proteins is a critical regulatory mechanism, acting as a "redox switch" to control protein function in response to oxidative stress. mdpi.com The formation of 2-S-glutathionylcaffeic acid is an extension of this protective mechanism, channeling a potentially harmful oxidized metabolite into a stable, less reactive form.

| Mechanism | Description | Significance for Redox Homeostasis |

| Reactive Intermediate Scavenging | The thiol group of glutathione nucleophilically attacks the electrophilic caffeic acid o-quinone. | Prevents the reactive quinone from causing oxidative damage to other cellular components like proteins and DNA. |

| Preservation of GSH Pool | By neutralizing the reactive quinone, the consumption of GSH for this specific detoxification is a productive use, maintaining the overall capacity of the GSH/GSSG redox buffer. | A robust GSH/GSSG ratio is critical for maintaining a reduced intracellular environment and protecting against oxidative stress. nih.gov |

| Antioxidant Activity | The parent molecule, caffeic acid, possesses two phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. researchgate.net The formation of the glutathione conjugate is a primary antioxidant defense against the oxidized form of caffeic acid. | Contributes to the overall antioxidant capacity of the cell by preventing the propagation of radical chain reactions. nih.gov |

Interactions with Other Cellular and Molecular Components

Competition with Endogenous Nucleophiles for Reactive Intermediates

The formation of 2-S-glutathionylcaffeic acid is a prime example of competitive detoxification. Following its enzymatic oxidation, the caffeic acid o-quinone becomes a potent electrophile, capable of reacting with various nucleophilic groups present within the cell. researchgate.net Key endogenous nucleophiles include the thiol groups of cysteine residues in proteins and the amino groups of nucleic acids.

Without efficient interception, these reactions can lead to the formation of protein and DNA adducts, resulting in enzyme inactivation, protein dysfunction, and potentially mutagenic DNA damage. Glutathione, being the most concentrated non-protein nucleophile in most cells, plays a crucial protective role. nih.gov Its thiol group is more strongly nucleophilic than many other biological functional groups, allowing it to react more rapidly with the caffeic acid quinone. researchgate.net

This rapid conjugation reaction effectively outcompetes other cellular nucleophiles, channeling the reactive intermediate into the formation of the stable 2-S-glutathionylcaffeic acid. mdpi.com This process is a critical component of Phase II detoxification pathways, which modify xenobiotics and reactive endogenous compounds to facilitate their elimination. mdpi.com The formation of this specific conjugate prevents the depletion of other crucial cellular components and mitigates the potential toxicity associated with the accumulation of reactive quinones.

| Cellular Component | Potential Interaction with Caffeic Acid Quinone | Protective Role of Glutathione Competition |

| Proteins (Cysteine Residues) | Covalent modification of protein thiols, leading to altered protein structure and function, enzyme inhibition, and potential formation of neoantigens. | Glutathione reacts preferentially, sparing essential protein cysteine residues from irreversible modification. nih.gov |

| DNA (Nucleophilic Sites) | Formation of DNA adducts, which can lead to mutations and genomic instability. | The rapid formation of 2-S-glutathionylcaffeic acid minimizes the concentration of the reactive quinone available to interact with DNA. |

| Other Small Molecule Thiols | Depletion of other important thiols like cysteine. | As the most abundant thiol, glutathione acts as the primary sacrificial nucleophile. nih.gov |

Formation of Covalent Adducts and Conjugates within Biological Contexts

The formation of 2-S-glutathionylcaffeic acid is a biochemical process involving the creation of a stable covalent bond. This reaction, known as nucleophilic addition or Michael addition, is a hallmark of catechol metabolism in the presence of thiols. researchgate.net

The process is initiated by the oxidation of caffeic acid, a catechol-containing compound. This oxidation, often catalyzed by metalloenzymes such as polyphenol oxidases (PPOs) or tyrosinases, removes two electrons and two protons from the hydroxyl groups on the aromatic ring, generating a highly electrophilic ortho-quinone. researchgate.net

This o-quinone is the key reactive intermediate. The electron-deficient carbon atoms of its quinone ring are susceptible to attack by nucleophiles. The sulfur atom of the cysteine residue within the glutathione tripeptide acts as a potent nucleophile. It attacks one of the carbon atoms of the quinone ring, leading to the formation of a new carbon-sulfur (C-S) bond. researchgate.net This addition reaction disrupts the conjugated system of the quinone, and subsequent tautomerization restores the aromaticity of the catechol ring, resulting in the stable covalent adduct, 2-S-glutathionylcaffeic acid.

This type of conjugate is often referred to as a mercapturate pathway product, which are typically formed to detoxify electrophilic compounds. nih.govnih.gov The resulting glutathione S-conjugate is more water-soluble than the parent compound and can be further metabolized for excretion. nih.gov For instance, in grape must and wine, the analogous reaction between caftaric acid (a caffeic acid derivative) and glutathione forms a conjugate known as the Grape Reaction Product (GRP), which prevents browning by sequestering the oxidized caftaric acid quinone. nih.gov

Advanced Analytical Methodologies for 2 S Glutathionylcaffeic Acid Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are fundamental to the analysis of 2-S-glutathionylcaffeic acid, enabling its separation from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of this analytical approach, providing the necessary resolution and sensitivity for reliable quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is a critical first step for the accurate analysis of 2-S-glutathionylcaffeic acid. A typical method involves a reversed-phase approach, which is well-suited for separating polar compounds. The validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. actascientific.compensoft.netjyoungpharm.org Key validation parameters include specificity, linearity, accuracy, precision, and robustness. actascientific.comtransharmreduction.org

The specificity of an HPLC method ensures that the peak corresponding to 2-S-glutathionylcaffeic acid is well-resolved from other components in the sample matrix. transharmreduction.org This is often achieved by comparing the chromatograms of a blank, a standard solution, and a sample spiked with the standard. transharmreduction.org Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and peak area. actascientific.com Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage of recovery is calculated. transharmreduction.org Precision, encompassing both repeatability and intermediate precision, is assessed by analyzing multiple preparations of the same sample and evaluating the relative standard deviation (RSD) of the results. actascientific.com Robustness is tested by making small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and column temperature, to ensure the method remains reliable under slightly different conditions. actascientific.com

A representative HPLC method for the analysis of 2-S-glutathionylcaffeic acid and related compounds might utilize a C18 column with a gradient elution system. The mobile phase often consists of an aqueous component, such as water with a small percentage of formic acid to control pH and improve peak shape, and an organic modifier like acetonitrile. pensoft.netresearchgate.net

Table 1: Example HPLC Method Parameters for 2-S-Glutathionylcaffeic Acid Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

This table presents a hypothetical but typical set of HPLC conditions. Actual parameters may vary depending on the specific application and instrumentation.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

For more complex samples or when higher throughput is required, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures. chromatographyonline.commeasurlabs.com This results in a dramatic increase in resolution, sensitivity, and speed of analysis. chromatographyonline.comwaters.com The enhanced separation power of UPLC is particularly beneficial for resolving 2-S-glutathionylcaffeic acid from its isomers and other closely related compounds that may be present in biological or food samples. chromatographyonline.comresearchgate.netnih.gov

The principles of method development for UPLC are similar to those for HPLC, but the system's capabilities allow for the use of longer columns or faster flow rates to achieve superior separations in shorter run times. waters.comlcms.cz The increased resolution provided by UPLC can be critical for accurate quantification, as it minimizes the risk of co-elution, where two or more compounds elute from the column at the same time and are detected as a single peak. waters.com

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | 400-600 bar | 1000-1500 bar |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

This table provides a general comparison. Specific performance will depend on the instrument, column, and method parameters.

Spectrometric Characterization Approaches for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectrometric methods are indispensable for the definitive identification and structural elucidation of 2-S-glutathionylcaffeic acid.

Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-MS/MS, ESI-MSn) for Identification and Quantification

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique that is commonly coupled with liquid chromatography (LC-MS) for the analysis of 2-S-glutathionylcaffeic acid. researchgate.netnih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it ideal for this compound. In positive ion mode, the pseudomolecular ion [M+H]⁺ is typically observed, while in negative ion mode, the [M-H]⁻ ion is detected. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS or MSn) provides further structural information by inducing fragmentation of the precursor ion and analyzing the resulting product ions. frontiersin.orgmdpi.com The fragmentation pattern of 2-S-glutathionylcaffeic acid is characteristic and can be used for its unambiguous identification. For instance, the fragmentation of the glutathionyl moiety often results in the neutral loss of specific amino acid residues, which can be diagnostic. researchgate.netnih.gov This high degree of selectivity makes LC-MS/MS an excellent tool for quantification, especially in complex matrices where chromatographic resolution alone may be insufficient. frontiersin.org Multiple Reaction Monitoring (MRM) is a specific MS/MS technique that offers exceptional sensitivity and specificity for quantitative analysis. frontiersin.org

Table 3: Characteristic Mass Spectrometry Data for 2-S-Glutathionylcaffeic Acid

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| Positive ESI | 488 [M+H]⁺ | Ions corresponding to the loss of glutamic acid, glycine (B1666218), and the entire glutathione (B108866) moiety. |

| Negative ESI | 486 [M-H]⁻ | Ions corresponding to the loss of glutamic acid, glycine, and the entire glutathione moiety. |

The m/z values are nominal and may vary slightly depending on the instrument and calibration. The fragmentation pattern provides a fingerprint for the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including 2-S-glutathionylcaffeic acid. srce.hrmsu.eduazolifesciences.com While more time-consuming and less sensitive than mass spectrometry, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. mdpi.comslu.se

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. srce.hr The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum can be used to identify the different components of the molecule: the caffeic acid moiety and the glutathione peptide. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. srce.hr For example, an HMBC experiment can show a correlation between a proton on the caffeic acid ring and a carbon atom in the glutathione portion, confirming the position of the linkage between the two moieties. srce.hr This level of detail is crucial for distinguishing between different isomers.

Table 4: Hypothetical ¹H NMR Chemical Shift Ranges for Key Protons in 2-S-Glutathionylcaffeic Acid

| Proton Type | Approximate Chemical Shift (ppm) |

| Aromatic Protons (Caffeic Acid) | 6.5 - 7.5 |

| Vinyl Protons (Caffeic Acid) | 6.0 - 7.8 |

| Glutathione Protons | 2.0 - 4.5 |

These are approximate ranges and can vary based on the solvent and other experimental conditions.

Online UV-Vis Spectroscopy for Detection and Spectral Profiling

Online UV-Vis spectroscopy, often integrated into an HPLC system as a Diode Array Detector (DAD), provides valuable information for the detection and preliminary identification of 2-S-glutathionylcaffeic acid. chromatographyonline.comuk.comthermofisher.com The compound exhibits a characteristic UV absorption spectrum due to the presence of the caffeic acid chromophore. msu.edu The wavelength of maximum absorbance (λmax) can be used to help identify the compound and to select the optimal wavelength for quantification in HPLC analysis. msu.edu

The UV spectrum can also provide information about the substitution pattern of the aromatic ring and the presence of conjugation in the molecule. msu.edu By comparing the UV spectrum of an unknown peak to that of a known standard, a high degree of confidence in the peak's identity can be achieved, especially when combined with retention time data. mdpi.com

Strategies for Analysis in Complex Biological and Agri-Food Matrices

The accurate quantification of 2-S-glutathionylcaffeic acid in complex samples, such as wine, grape must, and biological fluids, presents significant analytical challenges. The intricate composition of these matrices, which contain a multitude of endogenous compounds like proteins, lipids, sugars, and other phenolics, can interfere with the analysis, necessitating advanced methodologies to ensure reliable results. lcms.cz

Methodologies for Overcoming Matrix Effects in Quantitative Analysis

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects are a primary concern. nih.govlongdom.org These effects arise when co-eluting compounds from the sample matrix alter the ionization efficiency of the target analyte, leading to either signal suppression or enhancement. nih.govchromatographyonline.comnih.gov This phenomenon can severely compromise the accuracy, precision, and linearity of the quantification. nih.gov For instance, in LC-MS analysis with electrospray ionization (ESI), which is commonly used for phenolic compounds, matrix components can compete with the analyte for charge during the desolvation process in the ion source, leading to inaccurate measurements. longdom.orgchromatographyonline.com

Several strategies have been developed to detect, minimize, or correct for matrix effects during the analysis of compounds in complex samples. longdom.org

Common Strategies to Mitigate Matrix Effects:

Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of all matrix components. chromatographyonline.combataviabiosciences.com This can be effective if the analyte concentration is high enough to remain above the instrument's limit of detection after dilution. chromatographyonline.com

Chromatographic Separation Optimization: Modifying chromatographic conditions to achieve better separation between the analyte and interfering matrix components is a crucial step. chromatographyonline.commdpi.com This prevents co-elution and minimizes the impact of interferences at the ion source.

Internal Standardization: The use of an internal standard (IS) is a powerful method for correction. An ideal IS is a compound that is chemically similar to the analyte and exhibits similar behavior during sample preparation and ionization. chromatographyonline.com The most effective type is a stable isotope-labeled (SIL) internal standard of the analyte, as it co-elutes and experiences nearly identical matrix effects, allowing for reliable correction of signal variations. nih.govchromatographyonline.comresearchgate.net

Matrix-Matched Calibration: This method involves preparing calibration standards in a blank matrix that is identical to the sample matrix. researchgate.net This ensures that the standards and the samples experience similar matrix effects, improving quantitative accuracy. However, obtaining a true blank matrix can be challenging. researchgate.net

Standard Addition Method: In this technique, the sample is divided into several aliquots, and known amounts of the analyte standard are added to all but one aliquot. chromatographyonline.commdpi.com By plotting the instrument response against the added concentration, the original concentration in the sample can be determined. This method is effective for individual samples but can be time-consuming for routine analysis. chromatographyonline.commdpi.com

Alternative Ionization Sources: While ESI is widely used, it is known to be susceptible to matrix effects. waters.com Atmospheric pressure chemical ionization (APCI) is often less prone to matrix effects and can be a suitable alternative for certain analytes. researchgate.net

The following table summarizes key methodologies for overcoming matrix effects in quantitative analysis.

| Methodology | Principle | Advantages | Limitations | References |

| Sample Dilution | Reduces the concentration of interfering matrix components. | Simple and cost-effective. | Can lower analyte concentration below the detection limit. | chromatographyonline.combataviabiosciences.com |

| Optimized Chromatography | Separates the analyte from co-eluting matrix interferents. | Directly removes the source of interference at the detector. | May require extensive method development; complete separation is not always possible. | chromatographyonline.commdpi.com |

| Stable Isotope-Labeled Internal Standard (SIL-IS) | SIL-IS co-elutes and experiences the same ionization suppression/enhancement as the analyte, providing a reliable basis for correction. | Considered the "gold standard" for correcting matrix effects. | SIL-IS can be expensive and are not commercially available for all analytes. | nih.govchromatographyonline.comresearchgate.net |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix to mimic the sample composition. | Compensates for matrix effects by ensuring standards and samples are affected equally. | Difficult to obtain a true analyte-free blank matrix; matrix variability between samples can be an issue. | researchgate.net |

| Standard Addition | Known amounts of a standard are added to sample aliquots to create a calibration curve within the sample matrix itself. | Highly accurate for individual, complex samples as it corrects for specific matrix effects. | Labor-intensive and not practical for high-throughput analysis. | chromatographyonline.comchromatographyonline.commdpi.com |

Optimization of Sample Preparation and Derivatization Techniques for Improved Detection

Effective sample preparation is fundamental to minimizing matrix effects and achieving accurate quantification. biotage.com The primary goal is to remove interfering substances while maximizing the recovery of 2-S-glutathionylcaffeic acid. nih.gov For agri-food matrices like grape must and wine, sample preparation may involve simple steps like centrifugation or more complex procedures like solid-phase extraction (SPE). researchgate.netsemanticscholar.org In biological matrices such as plasma, protein removal is a critical first step. biotage.comthermofisher.com

Optimized Sample Preparation Techniques:

Protein Precipitation (PPT): For biological samples like plasma, proteins are a major interference and must be removed. This is often achieved by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., 5-sulfosalicylic acid) to precipitate the proteins, which are then removed by centrifugation. biotage.comthermofisher.com

Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases. It can offer a cleaner extract than PPT but may require more optimization of solvent choices. bataviabiosciences.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up complex samples. bataviabiosciences.comchromatographyonline.com It uses a solid sorbent to selectively retain either the analyte or the interferences. By choosing an appropriate sorbent and elution solvents, a highly purified and concentrated extract can be obtained. For phenolic compounds like 2-S-glutathionylcaffeic acid, reversed-phase or mixed-mode SPE cartridges are often employed.

The following table provides an overview of common sample preparation techniques.

| Technique | Description | Primary Application | Advantages | Disadvantages | References |

| Centrifugation/Filtration | Removes solid particulates from the liquid sample. | General clarification of wine, must, and biological fluids. | Simple, fast, and inexpensive. | Does not remove soluble matrix components. | lcms.czsemanticscholar.orgwaters.com |

| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding a solvent or acid. | Removal of proteins from plasma, serum, and other biological fluids. | Quick and easy to perform. | Non-selective, may result in the loss of analyte through co-precipitation (analyte crashing out with proteins); extract can still contain other interferences like phospholipids. | biotage.comthermofisher.com |

| Liquid-Liquid Extraction (LLE) | Partitions the analyte and interferences between two immiscible solvents. | Isolation of analytes from aqueous matrices. | Can provide cleaner extracts than PPT. | Can be labor-intensive, requires large volumes of organic solvents, and may form emulsions. | bataviabiosciences.comnih.gov |

| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively adsorb the analyte or interferences from the liquid sample, which are then eluted or washed away. | Comprehensive cleanup and concentration of analytes from various complex matrices. | High recovery, high concentration factor, high selectivity, and potential for automation. | Can be more costly and requires more extensive method development than simpler techniques. | bataviabiosciences.comchromatographyonline.commdpi.com |

Derivatization Techniques for Improved Detection:

Derivatization is a chemical reaction that modifies the analyte to create a new compound with properties more suitable for a given analytical method. spectroscopyonline.com The goals of derivatization in the context of analyzing 2-S-glutathionylcaffeic acid can include enhancing detection sensitivity, improving chromatographic behavior, or increasing volatility for gas chromatography. spectroscopyonline.comresearchgate.net

While direct analysis by LC-MS is common, derivatization can be employed to overcome specific challenges. For instance, if detection limits are insufficient, a derivatizing agent can be used to introduce a functional group that ionizes more efficiently in an ESI source. sigmaaldrich.com An example relevant to 2-S-glutathionylcaffeic acid is the derivatization of its glutathione moiety. Methods for glutathione analysis often use pre-column derivatization with reagents like p-benzoquinone or o-phthalaldehyde (B127526) (OPA) to form a fluorescent or highly ionizable product, thereby enhancing detection. semanticscholar.orgresearchgate.net

Potential Derivatization Strategies:

Improving LC-MS/ESI Sensitivity: Reagents that introduce a permanent positive or negative charge can significantly enhance the signal in ESI-MS. spectroscopyonline.comsigmaaldrich.com

Enhancing Fluorescence: For fluorescence detection, which is highly sensitive and selective, a fluorophore can be attached to the analyte. This is a common strategy for amino acids and peptides. waters.com

Improving GC-MS Suitability: For analysis by gas chromatography, non-volatile compounds like 2-S-glutathionylcaffeic acid must be derivatized to make them volatile and thermally stable. Silylation is a common technique for this purpose, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Preclinical and Mechanistic Studies on 2 S Glutathionylcaffeic Acid in Experimental Models

In Vitro Cellular and Subcellular System Investigations

In vitro models, which include purified enzyme systems and cell-free extracts, offer a controlled environment to study specific molecular interactions without the complexities of a whole organism.

Studies using purified rat glutathione (B108866) S-transferase (GST) isoenzymes have demonstrated that 2-S-glutathionylcaffeic acid is a potent reversible inhibitor of these enzymes. nih.gov Research comparing 2-GSCA to its precursor, caffeic acid, found that 2-GSCA was a significantly more powerful reversible inhibitor. nih.gov The inhibitory potency of 2-GSCA varies between different GST isoenzymes, with GST 3-3 being the most sensitive to its effects. nih.govwikigenes.org

The concentrations of 2-GSCA required to inhibit 50% of the activity (I50 values) of various GST isoenzymes have been quantified, highlighting its strong interaction with specific members of the GST family. nih.govebi.ac.uk For instance, the I50 value for GST 3-3 was 7.1 µM, while for GST 1-1 it was 13 µM. nih.govwikigenes.orgresearchgate.net In contrast, caffeic acid was found to be a more effective irreversible inhibitor of GSTs than 2-GSCA. nih.gov Almost no irreversible inhibition of GST 1-1 and 3-3 was observed during incubation with 2-GSCA. nih.govebi.ac.uk

Table 1: Reversible Inhibition of Rat GST Isoenzymes by 2-S-Glutathionylcaffeic Acid (2-GSCA) This table displays the 50% inhibitory concentration (I50) values of 2-GSCA for various purified rat GST isoenzymes, indicating its potency as a reversible inhibitor.

| GST Isoenzyme | I50 Value (µM) | Reference |

|---|---|---|

| GST 3-3 (Mu Class) | 7.1 | nih.gov, ebi.ac.uk, wikigenes.org |

| GST 1-1 (Alpha Class) | 13 | nih.gov, ebi.ac.uk, wikigenes.org |

| GST 4-4 (Mu Class) | 26 | nih.gov, ebi.ac.uk, wikigenes.org |

| GST 7-7 (Pi Class) | 36 | nih.gov, ebi.ac.uk, wikigenes.org |

| GST 2-2 (Alpha Class) | >125 | nih.gov, ebi.ac.uk, wikigenes.org |

Cell-free extracts, such as crude cell lysates, provide a unique platform for metabolic engineering and the study of biochemical pathways without the constraints of a living cell, such as gene regulation or the need to maintain viability. mdpi.comosti.gov These systems contain endogenous enzymes, like those involved in glycolysis, and can be supplemented with purified enzymes to construct or study specific metabolic pathways. nih.govnih.gov

While direct studies on 2-S-glutathionylcaffeic acid in such systems are not extensively documented, this methodology is well-suited for exploring its biochemical fate. For example, a cell-free system could be used to investigate the enzymatic formation of 2-GSCA from caffeic acid and glutathione, a reaction catalyzed by GSTs. It would allow for precise control over substrate and enzyme concentrations to study reaction kinetics and efficiency. nih.gov Furthermore, the subsequent metabolism of 2-GSCA could be explored by introducing other enzymes or cellular components into the extract. An analogous process is observed in grape juice, a natural cell-free system, where the related compound 2-S-glutathionylcaftaric acid is formed from caftaric acid and glutathione, preventing browning. researchgate.net

Controlled In Vivo Animal Model Research for Biochemical Interactions and Fate

In vivo animal models are essential for understanding how a compound interacts within a complex biological system, providing insights that complement in vitro findings. nih.gov

Research using male Wistar rats has investigated the in vivo effects of administering the precursor, caffeic acid, on GST activity in various tissues. nih.gov Since 2-GSCA is a major metabolite of caffeic acid, these findings provide indirect evidence of its biological activity. nih.govebi.ac.uk In these studies, single oral doses of caffeic acid were administered, and cytosolic GST activity was measured 18 hours later in the liver, kidney, and intestinal mucosa. nih.gov

The results indicated a marginal but statistically significant relationship between the dose of caffeic acid and the irreversible inhibition of GST activity specifically in the liver, with a maximum inhibition of about 14% observed in the highest dose group. nih.govebi.ac.uk This inhibition was associated with a slight, but significant, decrease in the expression of mu-class GST subunits, particularly subunit 4. nih.govebi.ac.uk No significant effects on GST activity were reported for the kidney or intestinal mucosa in this particular study. nih.gov The modulation of GST activity in these key detoxification organs highlights the potential for interactions with metabolic pathways. scielo.brnih.gov

Table 2: In Vivo Effects of Caffeic Acid Administration on GST in Rat Liver This table summarizes the key findings from a rodent model study where the administration of caffeic acid, the precursor to 2-GSCA, led to measurable changes in liver GST activity and protein expression.

| Tissue | Effect on GST Activity | Affected GST Subunit (Protein Level) | Reference |

|---|---|---|---|

| Liver | ~14% maximum irreversible inhibition | Significant decrease in GST subunit 4 (Mu class) | nih.gov, ebi.ac.uk |

| Kidney | No significant effect reported | Not applicable | nih.gov |

| Intestinal Mucosa | No significant effect reported | Not applicable | nih.gov |

The design of mechanistic animal studies is critical for generating reliable and translatable data on biochemical interactions. A primary consideration is the selection of an appropriate animal model, which should ideally share similarities with human physiology and the biochemical processes being investigated, such as drug metabolism and excretion pathways. nih.govmdpi.com

For a compound like 2-GSCA, a well-designed study would aim to confirm and expand upon in vitro findings within a whole-organism context. nih.gov This includes collecting relevant tissues—such as the liver, kidneys, and intestine, where GSTs are highly expressed—for detailed biochemical analysis. emory.edu Key outcome measures would involve quantifying changes in both the activity and the protein expression levels of specific GST isoenzymes to distinguish between direct inhibition and effects on enzyme synthesis. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-S-Glutathionylcaffeic acid | 2-GSCA |

| Caffeic acid | |

| Glutathione | GSH |

| 1-chloro-2,4-dinitrobenzene (B32670) | CDNB |

| 2-S-glutathionylcaftaric acid | GRP |

Future Perspectives and Emerging Research Directions for 2 S Glutathionylcaffeic Acid

Comprehensive Elucidation of Novel Derivatives and Their Biochemical Impact

The exploration of novel derivatives of 2-S-glutathionylcaffeic acid is a burgeoning area of research, driven by the need to understand its metabolic fate and potential biological activities. In the context of food science, particularly in enology, the formation of 2-S-glutathionylcaffeic acid and its subsequent derivatives is of significant interest. For instance, in aged white wines, hydrolysis of the parent compound, 2-S-glutathionyl-trans-caftaric acid (also known as grape reaction product or GRP), leads to the formation of 2-S-glutathionyl-trans-caffeic acid (trans-GSCf). nih.gov Further investigations have led to the tentative characterization of new derivatives, including three monoethyl esters of GRP and the cis isomers of GRP and GSCf. nih.gov These findings highlight the chemical transformations that 2-S-glutathionylcaffeic acid can undergo in a complex matrix like wine.

The biochemical impact of these derivatives is an area ripe for investigation. The initial formation of glutathione (B108866) conjugates, including 2-S-glutathionylcaffeic acid, is a result of the enzymatic oxidation of caffeic acid and subsequent reaction with glutathione. nih.gov This process can be catalyzed by enzymes such as peroxidase and tyrosinase. nih.gov The formation of mono- and di-glutathione conjugates has been observed, suggesting a complex metabolic pathway. nih.gov Understanding the biological activities of these novel derivatives is crucial, as the parent compounds, dihydroxycinnamic acids, are known to be metabolically activated to form quinoid metabolites that can exhibit cytotoxicity. nih.gov The interplay between the formation of these derivatives and their potential toxicological or beneficial effects remains a key area for future research.

| Parent Compound | Observed Derivative | Context of Observation |

| 2-S-Glutathionyl-trans-caftaric acid (GRP) | 2-S-Glutathionyl-trans-caffeic acid (trans-GSCf) | Aged white wines nih.gov |

| 2-S-Glutathionyl-trans-caftaric acid (GRP) | Monoethyl esters of GRP | Aged white wines nih.gov |

| 2-S-Glutathionyl-trans-caftaric acid (GRP) | cis Isomers of GRP | Aged white wines nih.gov |

| 2-S-Glutathionyl-trans-caffeic acid (GSCf) | cis Isomers of GSCf | Aged white wines nih.gov |

| Caffeic Acid | Mono-glutathione conjugates | In vitro oxidation with peroxidase/tyrosinase nih.gov |

| Caffeic Acid | Di-glutathione conjugates | In vitro oxidation with peroxidase nih.gov |

Advanced Understanding of Stereoisomerism and Its Correlation with Biochemical Activity

The stereochemistry of a molecule can profoundly influence its biological activity, as it dictates the molecule's three-dimensional shape and its ability to interact with biological targets such as enzymes and receptors. nih.gov For 2-S-glutathionylcaffeic acid, which possesses chiral centers, the spatial arrangement of its atoms can lead to different stereoisomers. Research has shown the existence of cis and trans isomers of 2-S-glutathionylcaffeic acid, identified in aged white wines. nih.gov

While direct studies correlating the specific stereoisomers of 2-S-glutathionylcaffeic acid with their biochemical activity are still emerging, the principle that stereochemistry is a critical determinant of biological function is well-established in medicinal chemistry. nih.gov For example, in other chiral compounds, different isomers have been shown to exhibit significant differences in their biological effects, including antimalarial activity. nih.gov This variation in activity is often attributed to stereoselective uptake by cells or differential binding to target proteins. nih.gov

Future research should focus on isolating or synthesizing the individual stereoisomers of 2-S-glutathionylcaffeic acid and its derivatives to evaluate their distinct biochemical properties. This would involve assessing their antioxidant capacity, enzyme inhibitory potential, and interaction with cellular transport systems. Such studies will provide a more nuanced understanding of the structure-activity relationship and could lead to the identification of isomers with enhanced or specific biological effects.

Development of Novel Biocatalytic and Chemoenzymatic Synthesis Routes for 2-S-Glutathionylcaffeic Acid and Its Analogs

The synthesis of 2-S-glutathionylcaffeic acid and its analogs is crucial for enabling detailed biochemical and pharmacological studies. Biocatalytic and chemoenzymatic approaches offer significant advantages over traditional chemical synthesis, including high regio- and stereoselectivity under mild reaction conditions. nih.gov

Biocatalytic synthesis utilizes isolated enzymes to catalyze specific reactions. For instance, enzymes like tyrosinase and peroxidase can be employed to oxidize caffeic acid, which then reacts with glutathione to form the desired conjugate. nih.gov The development of efficient biocatalytic processes often involves enzyme immobilization and reaction engineering to improve yield and facilitate product purification. Recent advancements in biocatalysis have demonstrated the successful synthesis of other complex molecules, highlighting the potential of this approach. mdpi.com

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis. nih.gov This strategy can involve the chemical synthesis of a precursor molecule that is then modified by an enzyme, or an enzymatic reaction followed by chemical diversification. nih.gov This approach has been successfully used to generate a variety of complex biomolecules, including glycosylated compounds and macrolide analogs. researchgate.netnih.gov For 2-S-glutathionylcaffeic acid, a chemoenzymatic route could involve the chemical synthesis of caffeic acid derivatives followed by an enzyme-catalyzed conjugation with glutathione or its analogs. This would allow for the creation of a library of related compounds for structure-activity relationship studies.

The development of these novel synthesis routes will be instrumental in providing a sustainable and efficient supply of 2-S-glutathionylcaffeic acid and its analogs for further research.

Exploration of Interplay with Broader Cellular Metabolic Networks (e.g., Glutathione Metabolism, Glycolysis, Fatty Acid Biosynthesis)

The biological effects of 2-S-glutathionylcaffeic acid are intrinsically linked to its interaction with various cellular metabolic networks. As a glutathione conjugate, its formation and degradation are directly tied to glutathione metabolism . nih.gov Glutathione (GSH) is a critical antioxidant and plays a key role in detoxification pathways. mdpi.com The conjugation of xenobiotics and endogenous compounds with GSH is a primary mechanism for their elimination from the body. mdpi.com The formation of 2-S-glutathionylcaffeic acid represents a depletion of the cellular GSH pool, which could have implications for the cell's redox state and its ability to combat oxidative stress. nih.gov

The metabolic fate of 2-S-glutathionylcaffeic acid likely involves further processing through the mercapturic acid pathway, leading to the formation of cysteine and N-acetylcysteine conjugates. mdpi.com Understanding the enzymes involved in these transformations and the factors that regulate their activity will be crucial.

Furthermore, the metabolic perturbations caused by the formation and metabolism of 2-S-glutathionylcaffeic acid could extend to other interconnected pathways. For example, alterations in the cellular redox state can impact central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle . researchgate.net Similarly, changes in the availability of metabolic precursors could influence biosynthetic pathways such as fatty acid biosynthesis . Emerging research suggests that amino acids and their metabolites can act as signaling molecules, or "metabokines," that regulate fundamental metabolic pathways. mdpi.com It is plausible that 2-S-glutathionylcaffeic acid or its downstream metabolites could exert similar regulatory effects.

Future research should employ systems biology approaches to map the metabolic network perturbations induced by 2-S-glutathionylcaffeic acid. This will provide a more holistic understanding of its cellular effects beyond its direct antioxidant or pro-oxidant activities.

Integration of Computational Chemistry and Omics Approaches in Mechanistic Research (e.g., Metabolomics)

The integration of computational chemistry and "omics" technologies offers powerful tools to unravel the mechanisms of action of 2-S-glutathionylcaffeic acid.

Computational chemistry can provide valuable insights into the molecule's electronic structure, reactivity, and interactions with biological targets. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular electrostatic potential and frontier molecular orbitals, which help in understanding the molecule's chemical reactivity. nih.govmdpi.com Molecular docking simulations can predict the binding modes of 2-S-glutathionylcaffeic acid with specific enzymes or receptors, providing a basis for understanding its biological activity. nih.gov These computational approaches can guide experimental studies and aid in the design of novel analogs with improved properties.

Omics approaches , particularly metabolomics, provide a comprehensive snapshot of the metabolic changes occurring in a biological system in response to a stimulus. mdpi.com By comparing the metabolomic profiles of cells or tissues treated with 2-S-glutathionylcaffeic acid to untreated controls, researchers can identify metabolic pathways that are significantly altered. mdpi.com This can reveal novel biological targets and mechanisms of action. The integration of multiple omics datasets (e.g., transcriptomics, proteomics, and metabolomics) can provide a more complete picture of the cellular response. nih.govnih.gov For instance, combining metabolomic data with proteomic data can link changes in metabolite levels to alterations in the abundance of specific enzymes.

Q & A

Q. Answer :

- Storage : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation of thiol (-SH) groups. Lyophilized forms are stable for >6 months .

- Handling : Use glove boxes or nitrogen-purged environments during weighing. Avoid exposure to light, moisture, and reactive metals (e.g., Fe) .

- Solubility : Prepare fresh solutions in degassed PBS (pH 7.4) or DMSO (≤0.1% v/v in cell assays) to minimize disulfide formation .

Advanced: What experimental strategies can elucidate the antioxidant mechanisms of 2-S-Glutathionylcaffeic acid in cellular models?

Q. Answer :

- ROS Scavenging Assays : Use dichlorofluorescein (DCFH-DA) in HO-stressed cells. Quantify fluorescence intensity changes at 485/535 nm (ex/em) .

- Glutathione Redox Cycling : Measure reduced (GSH) vs. oxidized (GSSG) glutathione ratios via LC-MS/MS. A shift toward GSH indicates thiol-mediated antioxidant activity .

- Gene Expression Profiling : Apply qPCR or RNA-seq to track Nrf2/ARE pathway activation (e.g., HO-1, GST) .

Key Consideration : Include positive controls (e.g., N-acetylcysteine) and validate results across multiple cell lines (e.g., HepG2 vs. RAW 264.7) to rule out cell-type-specific effects .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for 2-S-Glutathionylcaffeic acid across studies?

Answer :

Discrepancies often arise from methodological variability. Address them via:

- Meta-Analysis : Pool data from independent studies and stratify by experimental conditions (e.g., dose, exposure time). Use Cochrane’s Q-test to assess heterogeneity .

- Confounding Variables : Control for factors like:

- Cell Viability : Ensure assays (e.g., MTT) account for autofluorescence from caffeic acid derivatives .

- Batch Variability : Standardize compound sources (e.g., synthetic vs. plant-extracted) and purity thresholds (>95%) .

- Replication Studies : Collaborate with independent labs to validate key findings under harmonized protocols .

Advanced: What in silico approaches are suitable for predicting the pharmacokinetic properties of 2-S-Glutathionylcaffeic acid?

Q. Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .

- ADMET Prediction Tools : Use SwissADME or pkCSM to estimate:

- Docking Studies : Screen against Keap1-Nrf2 binding sites to prioritize analogs for synthesis .

Basic: How can researchers optimize the synthesis of 2-S-Glutathionylcaffeic acid to improve yield?

Q. Answer :

- Reaction Conditions : Use a molar ratio of 1:1.2 (caffeic acid:glutathione) in pH 7.4 buffer. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/methanol/water, 7:2:1) .

- Purification : Apply reverse-phase flash chromatography (C18 silica gel) with gradient elution (10–40% acetonitrile) .

- Yield Enhancement : Add catalytic ascorbic acid (0.1 mM) to prevent thiol oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.